molecular formula C26H37N5O4S B11935789 (S,R,S)-Ahpc-C3-NH2

(S,R,S)-Ahpc-C3-NH2

Cat. No.: B11935789
M. Wt: 515.7 g/mol
InChI Key: BTWJXNBKKYWEHA-ZRCGQRJVSA-N
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Description

(S,R,S)-Ahpc-C3-NH2 is a chiral compound with specific stereochemistry, which means it has a unique three-dimensional arrangement of atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-Ahpc-C3-NH2 involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, reduction, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-Ahpc-C3-NH2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(S,R,S)-Ahpc-C3-NH2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate or a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S,R,S)-Ahpc-C3-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (S,R,S)-Ahpc-C3-NH2 include other chiral amines and amino acids with similar stereochemistry. Examples include (R,S)-Ahpc-C3-NH2 and (S,S)-Ahpc-C3-NH2.

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry, which can result in unique interactions with biological targets and distinct chemical reactivity

Properties

Molecular Formula

C26H37N5O4S

Molecular Weight

515.7 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C26H37N5O4S/c1-16-22(36-15-29-16)18-9-7-17(8-10-18)13-28-24(34)20-12-19(32)14-31(20)25(35)23(26(2,3)4)30-21(33)6-5-11-27/h7-10,15,19-20,23,32H,5-6,11-14,27H2,1-4H3,(H,28,34)(H,30,33)/t19-,20+,23-/m1/s1

InChI Key

BTWJXNBKKYWEHA-ZRCGQRJVSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCN)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCN)O

Origin of Product

United States

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